molecular formula C7H6BrClN2 B2466947 4-Bromo-2-chlorobenzenecarboximidamide CAS No. 1260861-86-6

4-Bromo-2-chlorobenzenecarboximidamide

Cat. No.: B2466947
CAS No.: 1260861-86-6
M. Wt: 233.49
InChI Key: DWTNSBXAMQKMPP-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrClN2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorobenzenecarboximidamide typically involves the reaction of 4-bromo-2-chlorobenzoic acid with ammonia or an amine under specific conditions. One common method is the reaction of 4-bromo-2-chlorobenzoic acid with ammonium carbonate in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorobenzenecarboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-chlorobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in drug discovery, its derivatives may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzoic acid: A precursor in the synthesis of 4-Bromo-2-chlorobenzenecarboximidamide.

    4-Bromo-2-chlorobenzenesulfonyl chloride: Another derivative with different functional groups.

    4-Bromo-2-chloro-N,N-dimethylbenzamide: A related compound with a dimethylamino group.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring. The presence of both bromine and chlorine atoms at the 4 and 2 positions, respectively, imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chlorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTNSBXAMQKMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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